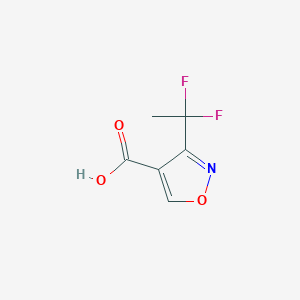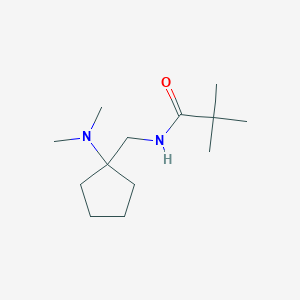
n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide: is a synthetic organic compound with the molecular formula C13H26N2O It is characterized by the presence of a dimethylamino group attached to a cyclopentyl ring, which is further connected to a pivalamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide typically involves the reaction of 1-(dimethylamino)cyclopentylmethanol with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1-(dimethylamino)cyclopentylmethanol in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pivaloyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the cyclopentyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of dimethylamino groups with biological macromolecules. It can also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may impart specific pharmacological properties, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism of action of n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The cyclopentyl ring provides structural rigidity, while the pivalamide moiety can enhance the compound’s lipophilicity and membrane permeability.
類似化合物との比較
- n-((1-(Dimethylamino)cyclopentyl)methyl)-3-methyl-L-valinamide
- N,N-Dimethylpivalamide
- N,N-Dimethyl-tert-butylcarboxamide
Comparison: n-((1-(Dimethylamino)cyclopentyl)methyl)pivalamide is unique due to the presence of both a cyclopentyl ring and a pivalamide moiety. This combination imparts distinct chemical and physical properties compared to similar compounds. For example, N,N-Dimethylpivalamide lacks the cyclopentyl ring, which may affect its reactivity and biological activity. Similarly, n-((1-(Dimethylamino)cyclopentyl)methyl)-3-methyl-L-valinamide contains an additional methyl group, which can influence its steric and electronic properties.
特性
分子式 |
C13H26N2O |
|---|---|
分子量 |
226.36 g/mol |
IUPAC名 |
N-[[1-(dimethylamino)cyclopentyl]methyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C13H26N2O/c1-12(2,3)11(16)14-10-13(15(4)5)8-6-7-9-13/h6-10H2,1-5H3,(H,14,16) |
InChIキー |
HPUAQHWMHYRQBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NCC1(CCCC1)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


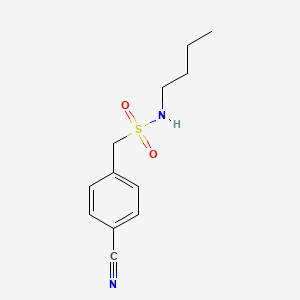
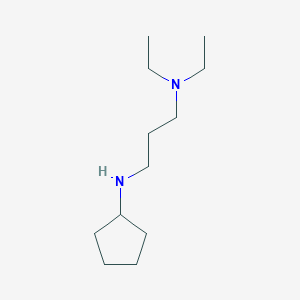
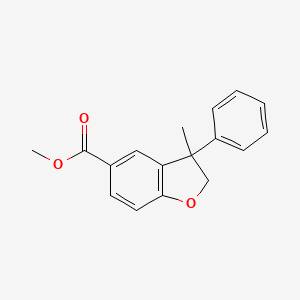
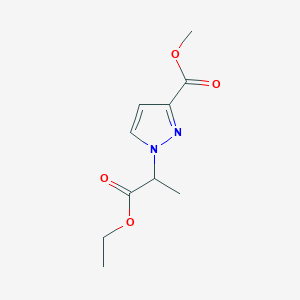
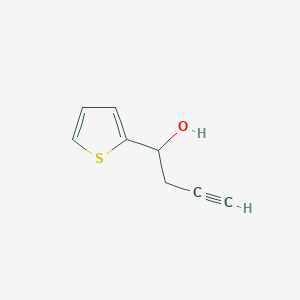
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
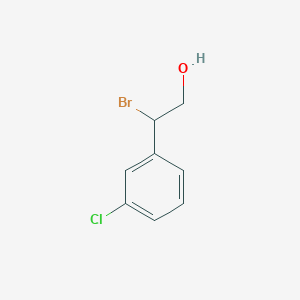
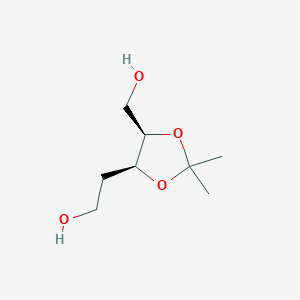
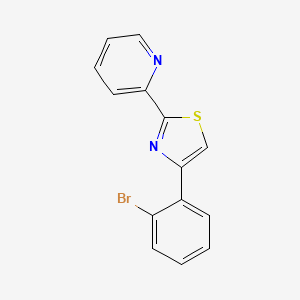
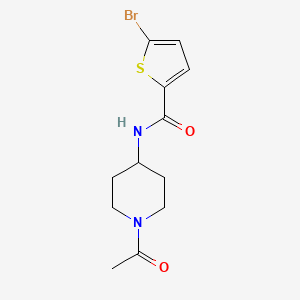

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
